molecular formula C19H16IN3O3S B2987032 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide CAS No. 921587-18-0

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide

Cat. No.: B2987032
CAS No.: 921587-18-0
M. Wt: 493.32
InChI Key: YIOJNIDWZVHRRR-UHFFFAOYSA-N
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Description

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide is a chemical compound with the molecular formula C19H16IN3O3S and a molecular weight of 493.32 g/mol . This benzamide derivative features a pyridazine core substituted with an ethylsulfonyl group, a structure often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with similar pyridazine scaffolds are being investigated in therapeutic areas such as oncology, indicating this compound's value as a building block in drug discovery research . The presence of the iodine atom on the benzamide ring offers a versatile handle for further chemical modifications, including cross-coupling reactions, making it a valuable intermediate for creating derivative compounds for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly those targeting kinase and bromodomain functions, given the known activity of related structures . It is supplied for research purposes only. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOJNIDWZVHRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring . The ethylsulfonyl group is then introduced through a sulfonation reaction, followed by the iodination of the benzamide moiety. The final step involves coupling the pyridazine derivative with the iodinated benzamide under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while substitution of the iodine atom can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide/Sulfonamide Derivatives

The following table compares N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide with two closely related analogs from and :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound (Target) C₁₉H₁₇IN₃O₃S 493.3 4-Iodo (aromatic) Benzamide (-CONH-)
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide C₁₉H₁₈FN₃O₄S₂ 435.5 4-Fluoro, 3-methyl (aromatic) Sulfonamide (-SO₂NH-)
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide C₁₉H₁₆ClN₃O₃S 401.9 4-Chloro (aromatic) Benzamide (-CONH-)
Key Observations:

Halogen Effects :

  • The iodine substituent in the target compound increases molecular weight and polarizability compared to chlorine (ΔMW ≈ +91.4 g/mol) and fluorine (ΔMW ≈ +57.8 g/mol). Iodine’s larger atomic radius may enhance hydrophobic interactions in binding pockets but reduce solubility .
  • Fluorine () improves metabolic stability and electronegativity, while chlorine () offers moderate steric effects and lipophilicity.

Functional Group Differences: The benzamide group (-CONH-) in the target and compound facilitates hydrogen bonding with target proteins.

Ethylsulfonyl Pyridazine Core :

  • All three compounds retain the 6-(ethylsulfonyl)pyridazine moiety, which likely contributes to electronic stabilization and solubility. This group is also present in antimalarial imidazopyridazines (), where sulfonyl groups improve pharmacokinetic properties .

Comparison with Pyridazine-Based Heterocycles ( and )

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from share the pyridazine core but differ in substituents:

  • I-6230 uses a pyridazin-3-yl group without sulfonyl substitution, reducing electronic withdrawal effects compared to the target compound .
  • Antimalarial imidazopyridazines () replace the benzamide with imidazole rings, demonstrating that nitrogen-rich heterocycles enhance binding to parasitic targets .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Profile

  • IUPAC Name : N-(4-(6-ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide
  • Molecular Formula : C19H16IN3O3S
  • Molecular Weight : 493.32 g/mol
  • Purity : Typically ≥95%

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:

  • Antifungal Activity : Preliminary studies suggest that this compound and its analogs have demonstrated antifungal properties, making them candidates for treating fungal infections.
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity, which could be beneficial in cancer therapy .

Biological Activity Overview

Activity Description Reference
AntifungalEffective against various fungal strains; potential use in antifungal therapies
Enzyme InhibitionMay inhibit certain enzymes involved in tumor growth and proliferation
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines

Case Studies

  • Antifungal Efficacy :
    • A study evaluated the antifungal properties of related compounds, demonstrating significant activity against Candida species. The mechanism was attributed to the disruption of fungal cell wall synthesis.
  • Cancer Cell Growth Inhibition :
    • Research on similar compounds indicated that they could inhibit the growth of breast and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM. This suggests that modifications to the molecular structure can enhance biological activity against cancer cells .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In vitro Studies : Laboratory tests have shown that the compound effectively reduces cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Structure-Activity Relationship (SAR) : Analysis of SAR has revealed that specific functional groups within the compound significantly influence its biological activity, particularly in enzyme inhibition and cytotoxicity .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide?

The synthesis typically involves coupling a pyridazine core with iodobenzamide via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include:

  • Ethylsulfonyl introduction : Reacting 6-chloropyridazin-3-yl derivatives with ethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Iodobenzamide integration : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-iodobenzoic acid derivatives with the pyridazine intermediate .
  • Purification : Flash chromatography (CH₂Cl₂:MeOH gradients) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl/amide linkages .
  • Mass spectrometry : HRMS (ESI) for molecular weight validation .
  • Thermal analysis : DSC to assess melting points and polymorphic stability .
  • Crystallography : Single-crystal X-ray diffraction (CCDC deposition) for absolute stereochemistry .

Q. What are the primary research applications of this compound?

  • Kinase inhibition : The ethylsulfonyl group may target Syk or other tyrosine kinases, as seen in structurally related inhibitors .
  • Radiopharmaceutical development : The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for imaging studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during ethylsulfonyl group installation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency .
  • Design of Experiments (DOE) : Systematic variation of temperature (60–100°C), base (K₂CO₃ vs. Et₃N), and stoichiometry to identify optimal conditions .

Q. How do structural modifications (e.g., iodobenzamide vs. trifluoromethyl groups) impact bioactivity?

  • Lipophilicity : The iodobenzamide increases logP compared to trifluoromethyl analogs, potentially enhancing membrane permeability but reducing aqueous solubility .
  • Steric effects : The bulky iodine atom may hinder binding to shallow enzyme pockets, requiring SAR studies to balance size and affinity .

Q. What methodologies resolve contradictions in bioactivity data across assays?

  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Dose-response curves : Use Hill slopes to identify cooperative binding artifacts .
  • Proteome-wide profiling : Chemoproteomics (e.g., kinome scans) to validate selectivity .

Q. What in silico approaches predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with Syk kinase’s ATP-binding pocket .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) to assess sulfonyl group stability in hydrophobic regions .

Q. How can crystallization conditions be optimized for polymorph control?

  • Solvent screening : Use high-throughput platforms to test ethanol, acetonitrile, and THF/water mixtures .
  • Additive screening : Co-crystallization agents (e.g., polyethylene glycol) to stabilize specific polymorphs .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
logP (XlogP3-AA)3.8 (predicted)
Hydrogen bond acceptors5
Topological polar surface area87.5 Ų
Melting point150°C (decomposition observed)

Q. Table 2: Recommended Bioassay Conditions

Assay TypeProtocol HighlightsReference
Kinase inhibitionSyk enzyme, ATP concentration 10 µM, IC₅₀ via fluorescence polarization
Cellular uptakeRadiolabeled ¹²⁵I compound, 24-hour incubation in HeLa cells

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